molecular formula C15H16N2 B12347205 N1-Cinnamylbenzene-1,2-diamine

N1-Cinnamylbenzene-1,2-diamine

Cat. No.: B12347205
M. Wt: 224.30 g/mol
InChI Key: UJTDSOLEQLKCHP-RMKNXTFCSA-N
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Description

N1-Cinnamylbenzene-1,2-diamine is an organic compound that belongs to the class of 1,2-diamines This compound is characterized by the presence of a cinnamyl group attached to the nitrogen atom of a benzene-1,2-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cinnamylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the [3+2] cycloaddition of silyl imines and tertiary amine N-oxides, which provides a straightforward route to 1,2-diamines . Another method includes the electrocatalytic 1,2-diamination of alkenes, which offers high stereoselectivity and regioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using readily available precursors. The process may include catalytic hydrogenation, C-N bond formation, and subsequent functional group modifications to achieve the desired product. The use of transition metal catalysts and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-Cinnamylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.

Major Products

The major products formed from these reactions include substituted benzene derivatives, imines, and amines, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Cinnamylbenzene-1,2-diamine is unique due to the presence of the cinnamyl group, which imparts distinct chemical and physical properties. This structural feature enhances its utility in specific applications, such as the synthesis of complex organic molecules and the development of bioactive compounds.

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

2-N-[(E)-3-phenylprop-2-enyl]benzene-1,2-diamine

InChI

InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2/b9-6+

InChI Key

UJTDSOLEQLKCHP-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNC2=CC=CC=C2N

Canonical SMILES

C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N

Origin of Product

United States

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